molecular formula C7H8ClNO B8713086 4-Chloro-2,5-dimethylpyridine 1-oxide

4-Chloro-2,5-dimethylpyridine 1-oxide

Cat. No. B8713086
M. Wt: 157.60 g/mol
InChI Key: WKOZZJRWYNIQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486967B2

Procedure details

A mixture 4-chloro-2,5-dimethyl-pyridine 1-oxide (200 mg, 1.41 mmol), Boc-4-aminopiperidine (311 mg, 1.55 mmol) and N,N-diisopropyl ethyl amine (484 μL, 2.82 mmol) in sulfolane (1 mL) was heated to 160° C. for 30 minutes in a microwave oven followed by heating to 220° C. for 30 minutes. After the addition of aqueous hydrochloric acid (25% in water, 0.5 mL) the mixture was stirred for 18 h at ambient temperature. It was treated with ammonia in methanol and concentrated. Purification by chromatography (SiO2, dichloromethane/methanol/ammonia=95:4.5:0.5 to 90:9:1) afforded the title compound (99 mg, 40%) as a light brown oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
311 mg
Type
reactant
Reaction Step One
Quantity
484 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[CH:6][N+:5]([O-])=[C:4]([CH3:10])[CH:3]=1.C([N:18]1[CH2:23][CH2:22][CH:21]([NH2:24])[CH2:20][CH2:19]1)(OC(C)(C)C)=O.C(N(CC)C(C)C)(C)C.Cl.N>S1(CCCC1)(=O)=O.CO>[CH3:10][C:4]1[CH:3]=[C:2]([N:18]2[CH2:23][CH2:22][CH:21]([NH2:24])[CH2:20][CH2:19]2)[C:7]([CH3:8])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC(=[N+](C=C1C)[O-])C
Name
Quantity
311 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)N
Name
Quantity
484 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
was stirred for 18 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, dichloromethane/methanol/ammonia=95:4.5:0.5 to 90:9:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=NC=C(C(=C1)N1CCC(CC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 99 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.